molecular formula C9H15BrO B6172858 rac-(1R,5S,7s)-7-(bromomethyl)-3-oxabicyclo[3.3.1]nonane, endo CAS No. 2757961-41-2

rac-(1R,5S,7s)-7-(bromomethyl)-3-oxabicyclo[3.3.1]nonane, endo

Cat. No. B6172858
CAS RN: 2757961-41-2
M. Wt: 219.1
InChI Key:
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Description

Rac-(1R,5S,7s)-7-(bromomethyl)-3-oxabicyclo[3.3.1]nonane, endo (hereinafter referred to as “Rac-7-bromo”) is an organic compound with an interesting and unique structure. It is an important intermediate for the synthesis of a variety of organic compounds, and has found application in a number of scientific research areas.

Scientific Research Applications

Rac-7-bromo has found application in a number of scientific research areas. It has been used as a starting compound for the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. It has also been used in the synthesis of polymers and other materials. In addition, Rac-7-bromo has been used in the synthesis of catalysts and other catalytic systems.

Mechanism of Action

Rac-7-bromo is an organic compound that acts as an intermediate in a variety of organic reactions. It is known to act as a nucleophile and can react with electrophiles to form new organic compounds. The reaction is typically completed in a few hours, and the products can be isolated and further purified.
Biochemical and Physiological Effects
Rac-7-bromo has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high doses and can cause skin irritation. In addition, it has been known to interact with certain enzymes and proteins in the body, which can lead to adverse effects.

Advantages and Limitations for Lab Experiments

Rac-7-bromo is an important intermediate for the synthesis of a variety of organic compounds, and can be used in a variety of lab experiments. It is relatively stable and can be stored for long periods of time. However, it is toxic in high doses and can cause skin irritation. In addition, it has a low solubility in water and is not very soluble in organic solvents.

Future Directions

The potential future directions for Rac-7-bromo include further exploration of its potential applications in the synthesis of drugs and pharmaceuticals, polymers, catalysts, and other materials. In addition, further research could be done to explore its biochemical and physiological effects, as well as its potential interactions with enzymes and proteins in the body. Finally, further research could be done to explore the potential for Rac-7-bromo to be used in the synthesis of new organic compounds.

Synthesis Methods

Rac-7-bromo is synthesized by a multi-step process. First, the starting compound is reacted with bromine in the presence of a base and a solvent to form a bromo-substituted intermediate. This intermediate is then reacted with a Grignard reagent to form the desired product. The reaction is carried out in a sealed container at room temperature and pressure. The reaction is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S,7s)-7-(bromomethyl)-3-oxabicyclo[3.3.1]nonane, endo involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "cis-1,4-cyclohexadiene", "bromine", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "magnesium sulfate", "tetrahydrofuran", "3-bromo-1-chloropropane", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium sulfate", "sodium carbonate", "3-oxabicyclo[3.3.1]nonan-7-one" ], "Reaction": [ "1. Bromination of cis-1,4-cyclohexadiene with bromine in the presence of sodium hydroxide to form 1,4-dibromocyclohexene.", "2. Epoxidation of 1,4-dibromocyclohexene with hydrogen peroxide and acetic acid to form cis-1,4-cyclohexanediol epoxide.", "3. Ring opening of the epoxide with sodium bicarbonate to form cis-1,4-cyclohexanediol.", "4. Protection of the diol with acetic anhydride and sulfuric acid to form the acetonide derivative.", "5. Bromination of the acetonide derivative with bromine and sodium carbonate to form the 7-bromoacetonide derivative.", "6. Reaction of the 7-bromoacetonide derivative with 3-bromo-1-chloropropane in the presence of magnesium sulfate and tetrahydrofuran to form the 7-(bromomethyl) derivative.", "7. Reduction of the 7-(bromomethyl) derivative with sodium borohydride to form the racemic mixture of (1R,5S,7s)-7-(bromomethyl)-3-oxabicyclo[3.3.1]nonane, endo.", "8. Purification of the product by recrystallization from ethanol and drying over sodium sulfate." ] }

CAS RN

2757961-41-2

Product Name

rac-(1R,5S,7s)-7-(bromomethyl)-3-oxabicyclo[3.3.1]nonane, endo

Molecular Formula

C9H15BrO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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